molecular formula C19H28O2 B1250654 17beta-Hydroxy-4-methylestr-4-en-3-one

17beta-Hydroxy-4-methylestr-4-en-3-one

Numéro de catalogue: B1250654
Poids moléculaire: 288.4 g/mol
Clé InChI: LKABUQNJWMHBKS-FIAUESIKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17beta-Hydroxy-4-methylestr-4-en-3-one is a 3-oxo steroid.

Applications De Recherche Scientifique

Anabolic Steroid Research

The compound is primarily studied for its anabolic properties, which are crucial in understanding muscle growth and performance enhancement. Research indicates that 17beta-Hydroxy-4-methylestr-4-en-3-one exhibits significant anabolic activity, making it a subject of interest in doping studies and sports medicine.

Case Study: Doping Analysis

In a study involving the detection of anabolic steroids, this compound was identified as a metabolite in urine samples from athletes. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to analyze urine samples post-administration of the compound, demonstrating its potential for misuse in sports .

Detection Methodology:

  • Sample Preparation: Urine samples were treated with specific reagents to derivatize the steroids.
  • Analysis: GC-MS provided mass spectra that confirmed the presence of this compound metabolites.

Metabolism Studies

Metabolism studies of this compound focus on its biotransformation pathways and the identification of metabolites. Understanding these pathways is essential for assessing the compound's pharmacokinetics and potential side effects.

Key Findings:

  • The compound undergoes reduction reactions leading to various metabolites, which can be detected in biological samples.
  • Studies have shown that metabolites maintain significant biological activity, which raises concerns regarding their effects on health and performance enhancement .

Therapeutic Applications

While primarily recognized for its anabolic properties, there is ongoing research into potential therapeutic uses of this compound. Its structural similarity to other steroids suggests possible applications in hormone replacement therapy or treatment of muscle-wasting diseases.

Potential Therapeutic Uses:

  • Hormone Replacement Therapy: The compound may be explored as an alternative in hormone replacement therapies due to its anabolic effects.
  • Muscle-Wasting Conditions: Its ability to promote muscle growth could make it beneficial for patients suffering from conditions like cachexia or sarcopenia.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Anabolic Steroid ResearchStudied for muscle growth and performance enhancementSignificant anabolic activity noted; potential misuse in sports
Metabolism StudiesInvestigates biotransformation and metabolite identificationVarious metabolites detected; implications for health concerns
Therapeutic ApplicationsPotential use in hormone replacement therapy and treatment of muscle-wasting diseasesOngoing research; structural similarities suggest viability

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 17β-Hydroxy-4-methylestr-4-en-3-one?

  • Methodological Answer : Begin with a literature review using databases like SciFinder or Reaxys to identify existing synthetic pathways. Cross-reference reaction conditions (e.g., catalysts, solvents, temperatures) and assess reproducibility . For novel routes, employ one-step synthesis strategies with precursors validated by predictive tools like PISTACHIO or REAXYS_BIOCATALYSIS to ensure efficiency . Validate purity via HPLC (≥99%) as per safety data sheets .

Q. How should researchers characterize the purity and structural identity of 17β-Hydroxy-4-methylestr-4-en-3-one?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueConditions/ParametersPurposeReference
HPLCC18 column, methanol-water mobile phase (65:35), UV detection at 240 nmPurity assessment
NMR¹H/¹³C in CDCl₃, compare with literature for methyl/ester group signalsStructural confirmation
FTIRAnalyze hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretchesFunctional group verification
  • Always include melting points and optical rotation data if available, citing prior studies for validation .

Q. What safety protocols are critical when handling 17β-Hydroxy-4-methylestr-4-en-3-one in the lab?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin contact.
  • In case of inhalation, move to fresh air and administer oxygen; consult a physician immediately .
  • Store in a cool, dry environment, segregated from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for 17β-Hydroxy-4-methylestr-4-en-3-one derivatives?

  • Methodological Answer :

  • Perform iterative analysis: Re-run experiments under controlled conditions (e.g., deuterated solvent purity, temperature stability) .
  • Use X-ray crystallography for unambiguous structural determination if discrepancies persist .
  • Cross-validate with computational models (DFT calculations for NMR chemical shifts) .
  • Document and share raw data openly to enable peer verification, aligning with open science principles .

Q. What methodologies are effective for studying the stability of 17β-Hydroxy-4-methylestr-4-en-3-one under varying pH and temperature conditions?

  • Methodological Answer :

  • Study Design :
ParameterConditionsAnalytical Endpoints
pH2.0, 7.4, 9.0 buffers (sodium acetate/1-octanesulfonate)Degradation products via HPLC-MS
Temperature25°C, 40°C, 60°C (accelerated stability testing)Purity loss over time (Arrhenius kinetics)
  • Use forced degradation studies with UV/oxidizing agents to identify major degradation pathways .

Q. How can researchers design impurity profiling studies for 17β-Hydroxy-4-methylestr-4-en-3-one?

  • Methodological Answer :

  • Synthesize intentional impurities (e.g., 17α-epimer, methyl oxidation byproducts) and characterize via LC-MS/MS.
  • Develop a gradient HPLC method with a buffer (pH 4.6) and methanol to separate impurities .
  • Quantify using a validated calibration curve (R² ≥ 0.99) and report limits of detection (LOD/LOQ) .

Q. What computational tools are suitable for predicting the metabolic pathways of 17β-Hydroxy-4-methylestr-4-en-3-one?

  • Methodological Answer :

  • Use BKMS_METABOLIC or PISTACHIO_RINGBREAKER to simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
  • Validate predictions with in vitro assays (human liver microsomes) and compare to in vivo data from HMDB or DrugBank .

Q. Data Analysis and Reproducibility

Q. How should researchers address variability in bioactivity data across studies involving 17β-Hydroxy-4-methylestr-4-en-3-one?

  • Methodological Answer :

  • Re-analyze raw data using standardized statistical methods (e.g., ANOVA with post-hoc tests).
  • Control for confounding variables (e.g., cell line heterogeneity, solvent effects) .
  • Publish detailed protocols in supplementary materials, including reagent lot numbers and instrument calibration logs .

Q. What strategies ensure reproducibility in synthesizing and testing 17β-Hydroxy-4-methylestr-4-en-3-one analogs?

  • Methodological Answer :

  • Pre-register synthetic routes and analytical protocols on platforms like Zenodo or Open Science Framework .
  • Use reference standards (e.g., USP-certified compounds) for cross-lab validation .
  • Provide step-by-step video protocols for critical techniques (e.g., column chromatography, crystallization) .

Propriétés

Formule moléculaire

C19H28O2

Poids moléculaire

288.4 g/mol

Nom IUPAC

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h13-16,18,21H,3-10H2,1-2H3/t13-,14+,15+,16-,18-,19-/m0/s1

Clé InChI

LKABUQNJWMHBKS-FIAUESIKSA-N

SMILES isomérique

CC1=C2CC[C@@H]3[C@@H]([C@H]2CCC1=O)CC[C@]4([C@H]3CC[C@@H]4O)C

SMILES canonique

CC1=C2CCC3C(C2CCC1=O)CCC4(C3CCC4O)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

17beta-Hydroxy-4-methylestr-4-en-3-one
17beta-Hydroxy-4-methylestr-4-en-3-one
17beta-Hydroxy-4-methylestr-4-en-3-one
17beta-Hydroxy-4-methylestr-4-en-3-one
17beta-Hydroxy-4-methylestr-4-en-3-one
17beta-Hydroxy-4-methylestr-4-en-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.